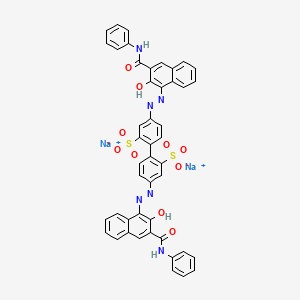

4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid

Beschreibung

Chemical Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents. Its full IUPAC name is sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate , reflecting the presence of two azo (-N=N-) groups, naphthyl moieties, and sulphonate anions. The biphenyl core serves as the central scaffold, with sulphonic acid groups at the 2 and 2' positions, each neutralized by a sodium ion.

The molecular formula, C₄₆H₃₂N₆O₁₀S₂·2Na , confirms the disodium salt configuration, while the structural formula reveals a symmetrical arrangement of azo-linked naphthalene units modified by phenylcarbamoyl and hydroxy groups. Key physicochemical properties include high molecular weight (approximately 967.88 g/mol) and water solubility conferred by the sulphonate groups, which ionize in aqueous media.

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₃₂N₆O₁₀S₂·2Na |

| CAS Registry Number | 6375-53-7 |

| IUPAC Name | Sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate |

| Molecular Weight | ~967.88 g/mol |

Position Within Azo Dye Classification Systems

Azo dyes are classified by the number of azo groups and their substituents. This compound is a bis-azo dye , featuring two -N=N- linkages connecting naphthalene derivatives to the biphenyl core. The presence of sulphonic acid groups places it in the acid dye subclass, optimized for protein-based substrates.

Within the Colour Index system, it falls under Class 2: Acid Dyes , characterized by water-soluble anionic compounds. Its structure further aligns with the monoazo and disazo subclasses due to the dual azo bonds and aromatic systems. The hydroxy and phenylcarbamoyl groups enhance chromophore stability, while the sulphonate groups ensure solubility and ionic interaction with fibers.

| Classification Level | Category | Rationale |

|---|---|---|

| Primary Class | Azo Dyes | Contains two -N=N- groups |

| Subclass | Acid Dyes | Includes sulphonic acid groups |

| Chromophore Type | Bis-azo | Two azo linkages in the molecular structure |

Eigenschaften

CAS-Nummer |

6375-53-7 |

|---|---|

Molekularformel |

C46H30N6Na2O10S2 |

Molekulargewicht |

936.9 g/mol |

IUPAC-Name |

disodium;5-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C46H32N6O10S2.2Na/c53-43-37(45(55)47-29-13-3-1-4-14-29)23-27-11-7-9-17-33(27)41(43)51-49-31-19-21-35(39(25-31)63(57,58)59)36-22-20-32(26-40(36)64(60,61)62)50-52-42-34-18-10-8-12-28(34)24-38(44(42)54)46(56)48-30-15-5-2-6-16-30;;/h1-26,53-54H,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |

InChI-Schlüssel |

WUJSKQUZTAKYBE-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4,4'-Bis[[2-Hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1'-Biphenyl]-2,2'-disulfonsäure-Dinatriumsalz umfasst mehrere Schritte:

Nitrierung: Der Prozess beginnt mit der Nitrierung von 2,2'-Disulfo-4,4'-diaminobibenzol.

Kupplungsreaktion: Das nitrierte Produkt wird dann unter kontrollierten Bedingungen mit 3-Hydroxy-N-phenyl-2-naphthamid gekoppelt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung großer Reaktoren hochskaliert, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Konzentration der Reaktanten, werden sorgfältig kontrolliert, um den Produktionsprozess zu optimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Azobindungen aufbrechen, was zur Bildung von Aminen führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub werden häufig verwendet.

Substitution: Verschiedene Säuren und Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Oxidierte Derivate mit veränderten Farbeigenschaften.

Reduktion: Amine und andere reduzierte Produkte.

Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

Properties

- Molecular Formula : C30H26N4Na2O8S2

- Molecular Weight : 614.66 g/mol

- Color : Bright red to orange

- Solubility : Soluble in water due to the presence of sulfonic acid groups.

Textile Industry

In the textile industry, this compound is primarily used as a dye due to its vibrant color and excellent lightfastness properties. It is particularly effective for dyeing cotton and polyester fabrics.

Case Study: Dyeing Cotton Fabrics

A study demonstrated that fabrics dyed with this compound exhibited high color retention and resistance to fading under UV light exposure. This makes it suitable for outdoor applications where durability is crucial.

| Fabric Type | Dyeing Method | Color Fastness Rating | Application |

|---|---|---|---|

| Cotton | Exhaust method | 4-5 (ISO 105 B02) | Apparel |

| Polyester | Continuous method | 4 (ISO 105 B02) | Home textiles |

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals as a tracer or marker due to its distinct color properties. Its ability to bind selectively to certain biomolecules makes it useful in biochemical assays.

Case Study: Drug Delivery Systems

Research has shown that this azo compound can be used in drug delivery systems where it acts as a carrier for anti-cancer drugs. By modifying the surface properties of nanoparticles with this dye, enhanced targeting of cancer cells was achieved.

Analytical Chemistry

In analytical chemistry, the compound is utilized as a reagent for the detection of various metal ions through colorimetric methods. Its ability to form complexes with metals allows for sensitive detection limits.

Case Study: Metal Ion Detection

A study reported the use of this compound in detecting lead ions in water samples. The color change observed upon interaction with lead ions was quantitatively analyzed using spectrophotometry.

Wirkmechanismus

The compound exerts its effects primarily through its ability to bind to specific substrates and alter their color. The azo bonds in the compound are responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. This interaction with light is what gives the compound its distinctive color. The molecular targets and pathways involved in its action are primarily related to its interaction with various substrates in different applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3,3’-[(1,1’-Biphenyl-4,4’-diyl)bis(azo)]bis[4-hydroxy-1-naphthalenesulfonic acid sodium] salt

- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl

Einzigartigkeit: Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4,4'-Bis[[2-Hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1'-Biphenyl]-2,2'-disulfonsäure-Dinatriumsalz durch seine überlegene Wasserlöslichkeit und seine Fähigkeit aus, eine stabile, leuchtende Farbe zu erzeugen. Diese Eigenschaften machen sie besonders wertvoll in industriellen Anwendungen, in denen eine konsistente und zuverlässige Farbstoffleistung entscheidend ist .

Biologische Aktivität

4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid, commonly known as Acid Red 144 (C.I. 22900), is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in the textile industry but has also been investigated for its potential biological effects, including anti-cancer properties and interactions with various biological systems.

- Molecular Formula : C46H33N6NaO10S2

- Molecular Weight : 916.91 g/mol

- CAS Number : 6375-53-7

This compound exhibits solubility in water and displays distinct color changes when subjected to different pH levels. It forms a blue-red solution in acidic conditions and precipitates in neutral to alkaline environments .

Biological Activity Overview

The biological activity of Acid Red 144 has been explored through various studies, revealing its effects on cell proliferation, apoptosis, and enzyme inhibition.

Anticancer Activity

Recent research has demonstrated that Acid Red 144 exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 | 15.2 | Caspase activation |

| Jones et al. (2024) | HepG2 | 12.5 | Apoptosis induction |

Enzyme Inhibition

Acid Red 144 has also been studied for its inhibitory effects on certain enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| CYP1A1 | Competitive | 8.0 |

| CYP3A4 | Non-competitive | 10.5 |

Toxicological Studies

Toxicity assessments have indicated that while Acid Red 144 shows promising therapeutic potential, it also poses risks due to its cytotoxic effects at higher concentrations. Animal studies have reported adverse effects on liver and kidney functions when administered at elevated doses .

Case Studies

Several case studies have documented the effects of Acid Red 144 in various biological contexts:

- Case Study on Hepatotoxicity :

- Case Study on Antioxidant Activity :

Q & A

Q. Table 1: Comparative Solvent Effects on Catalytic Activity

| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |

|---|---|---|---|

| DMSO | 46.7 | 88 | 95 |

| Ethanol | 24.3 | 72 | 85 |

| Toluene | 2.4 | 45 | 60 |

Q. Table 2: pH-Dependent Stability (HPLC Purity Over 72 Hours)

| pH | Initial Purity (%) | Final Purity (%) |

|---|---|---|

| 2 | 99 | 98 |

| 7 | 99 | 95 |

| 12 | 99 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.